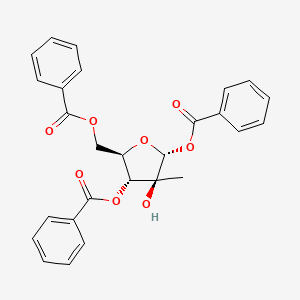

1,3,5-Tri-O-benzoyl-2-C-methyl-a-D-ribofuranoside

CAS No.:

Cat. No.: VC18501333

Molecular Formula: C27H24O8

Molecular Weight: 476.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H24O8 |

|---|---|

| Molecular Weight | 476.5 g/mol |

| IUPAC Name | [(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate |

| Standard InChI | InChI=1S/C27H24O8/c1-27(31)22(34-24(29)19-13-7-3-8-14-19)21(17-32-23(28)18-11-5-2-6-12-18)33-26(27)35-25(30)20-15-9-4-10-16-20/h2-16,21-22,26,31H,17H2,1H3/t21-,22-,26-,27+/m1/s1 |

| Standard InChI Key | ZPFLNAMPENZJSE-VLHNATBGSA-N |

| Isomeric SMILES | C[C@@]1([C@@H]([C@H](O[C@@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |

| Canonical SMILES | CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a ribofuranose backbone with three benzoyl groups (-O-Benzoyl) at positions 1, 3, and 5, and a methyl group (-C-CH3) at position 2. The α-D configuration ensures specific spatial orientation critical for its reactivity in glycosylation reactions . The IUPAC name, [(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate, underscores its stereochemical complexity.

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C27H24O8 | |

| Molecular Weight | 476.5 g/mol | |

| Density | 1.4±0.1 g/cm³ | |

| Boiling Point | 627.0±55.0 °C at 760 mmHg | |

| Flash Point | 209.2±25.0 °C | |

| LogP (Partition Coefficient) | 6.66 |

Spectroscopic and Chromatographic Data

The compound’s isomeric SMILES (C[C@@]1(C@@HOC(=O)C4=CC=CC=C4)O) and InChIKey (ZPFLNAMPENZJSE-VLHNATBGSA-N) facilitate its identification in mass spectrometry and nuclear magnetic resonance (NMR) analyses . The presence of benzoyl groups contributes to characteristic UV absorption at 230–280 nm, while -NMR spectra exhibit distinct peaks for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 1.4–1.6 ppm) .

Synthesis and Preparation

Conventional Synthetic Routes

The synthesis typically begins with ribofuranose derivatives, where hydroxyl groups at positions 1, 3, and 5 are protected via benzoylation using benzoyl chloride in the presence of a base like pyridine . The critical step involves introducing the 2-C-methyl group through a Grignard reaction (e.g., CH3MgBr) or alkylation, followed by selective deprotection to achieve the desired α-D configuration .

Table 2: Representative Synthetic Protocol

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Benzoylation of ribofuranose | BzCl, pyridine, 0–5°C, 12 h | 85% |

| 2 | Methylation at C-2 | CH3MgBr, dry ether, −78°C | 78% |

| 3 | Deprotection and purification | Column chromatography, hexane/EtOAc | 90% |

Stereochemical Challenges

Achieving regioselectivity at the 2-position is complicated by competing side reactions, necessitating precise control of reaction temperature and catalysts. For instance, SnCl4 has been employed to stabilize intermediates and prevent anomerization during benzoyl group installation .

Applications in Organic Synthesis

Nucleoside Analog Production

This compound is a key intermediate in synthesizing 2′-C-methyl nucleosides, such as valopicitabine (NM-283), an anti-HCV agent . The Vorbrüggen glycosylation reaction couples the ribofuranoside with silylated nucleobases (e.g., purines or pyrimidines) under Lewis acid catalysis (e.g., TMSOTf), yielding prodrugs with enhanced bioavailability .

Synthesis of Marine Natural Products

The Beilstein Journal of Organic Chemistry highlights its role in the total synthesis of trachycladines A and B, marine nucleosides with antitumor activity . The 2-C-methyl group enhances metabolic stability by resisting phosphorylase cleavage, a common degradation pathway in natural nucleosides .

Pharmacological Relevance

Challenges in Drug Development

Despite its utility, the compound’s lipophilic benzoyl groups pose solubility challenges, necessitating prodrug strategies or formulation with solubilizing agents (e.g., cyclodextrins) .

| Supplier | Purity | Price (per kg) |

|---|---|---|

| American Custom Chemicals | 95% | $498.76/5 mg |

| Career Henan Chemical Co. | 99% | $90–100 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume